molecular formula C7H14O3 B3384175 2-(2-Methylpropoxy)propanoic acid CAS No. 53103-74-5

2-(2-Methylpropoxy)propanoic acid

Cat. No.: B3384175
CAS No.: 53103-74-5
M. Wt: 146.18 g/mol
InChI Key: LHFQXDKXNOGPNP-UHFFFAOYSA-N
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Description

2-(2-Methylpropoxy)propanoic acid is a propanoic acid derivative with a 2-methylpropoxy (isobutoxy) group attached to the second carbon of the propanoic acid chain. Its molecular formula is C₇H₁₄O₃, with a molecular weight of 158.18 g/mol. Structurally, it consists of a three-carbon chain (propanoic acid) modified by an ether-linked isobutyl group. This compound is likely used in pharmaceutical or agrochemical synthesis as an intermediate, given the prevalence of similar propanoic acid derivatives in these fields .

Properties

IUPAC Name

2-(2-methylpropoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-5(2)4-10-6(3)7(8)9/h5-6H,4H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFQXDKXNOGPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53103-74-5
Record name 2-(2-methylpropoxy)propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropoxy)propanoic acid typically involves the reaction of 2-methylpropanol with propanoic acid under specific conditions. One common method includes the esterification of 2-methylpropanol with propanoic acid in the presence of a strong acid catalyst, such as sulfuric acid, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and separation techniques, such as distillation and crystallization, ensures the production of high-quality this compound .

Mechanism of Action

The mechanism of action of 2-(2-Methylpropoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites may interact with cellular receptors and signaling pathways, resulting in biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Applications/Toxicity Reference ID
2-(2-Methylpropoxy)propanoic acid C₇H₁₄O₃ 2-Methylpropoxy (isobutoxy) group Potential pharmaceutical intermediate; limited safety data. Inferred
2-Methoxy-2-methylpropanoic acid C₅H₁₀O₃ Methoxy and methyl groups on C2 Likely used in organic synthesis; no toxicity data available.
2-(4-Chloro-2-methylphenoxy)propionic acid (MCPP) C₁₀H₁₁ClO₃ Chlorophenoxy and methyl groups Herbicide; high toxicity (Health Hazard Rating 3), requires PPE and ventilation.
(2S)-2-Amino-3-(2-methylpropoxy)propanoic acid C₇H₁₅NO₃ Amino and methylpropoxy groups Amino acid derivative; potential biological activity; safety data unavailable.
2-(6-Methoxynaphthalen-2-yl)propanoic acid C₁₄H₁₄O₃ Methoxynaphthyl group Pharmaceutical impurity; structural analog of anti-inflammatory drugs.
Propanoic acid, 2-methyl-, butyl ester C₈H₁₆O₂ Methyl and butyl ester groups Volatile organic compound (VOC) in plants; used in fragrances.

Key Findings:

Structural Variations: The methylpropoxy group in this compound introduces steric bulk compared to smaller substituents like methoxy (C₅H₁₀O₃) or chlorophenoxy (C₁₀H₁₁ClO₃) . This may affect solubility and reactivity in synthetic pathways. Compounds with aromatic substituents (e.g., naphthyl or phenoxy groups) exhibit higher molecular weights and distinct applications, such as pharmaceuticals or herbicides .

Toxicity and Handling: MCPP (2-(4-chloro-2-methylphenoxy)propionic acid) is highly toxic, requiring strict controls (e.g., HEPA filtration, nitrile gloves) . In contrast, non-halogenated analogs like this compound may pose lower risks, though data gaps remain . Esters of propanoic acid (e.g., butyl esters) are less hazardous, with natural occurrences in plants .

Functional Roles: Pharmaceutical relevance: Derivatives like 2-(6-methoxynaphthalen-2-yl)propanoic acid are linked to drug impurities, suggesting the target compound could serve as a synthetic intermediate .

Biological Activity

2-(2-Methylpropoxy)propanoic acid, also known by its chemical identifier 53103-74-5, is an organic compound that has been investigated for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₇H₁₄O₃
  • Molecular Weight : 142.18 g/mol

The compound features a propanoic acid backbone with a branched alkyl group, which may influence its solubility and interaction with biological systems.

Enzyme Interactions

Research has indicated that this compound interacts with various enzymes and receptors, suggesting potential applications in pharmacology and biochemistry. Studies have focused on its role in modulating enzyme activity, which can have implications for drug design and therapeutic interventions.

Antimicrobial Properties

Recent investigations into the antimicrobial properties of this compound have shown promising results. It has been tested against several bacterial strains, demonstrating varying degrees of inhibitory effects. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Case Studies

A notable case study examined the biodegradative capabilities of microorganisms in the presence of this compound. The study highlighted how certain bacterial strains adapted to the compound, showcasing their metabolic versatility and potential for bioremediation applications. The results indicated that these microorganisms could utilize the compound as a carbon source, leading to significant degradation .

Toxicological Profile

The toxicological profile of this compound has been assessed in various studies. It was found to exhibit low toxicity levels in mammalian cell lines, indicating a favorable safety profile for potential therapeutic uses. However, further research is needed to fully understand its long-term effects and environmental impact .

Table: Biological Activity Overview

Activity TypeFindingsSource
Enzyme InteractionModulates enzyme activity
Antimicrobial ActivityInhibitory effects on bacterial strains
BiodegradationUtilized by bacteria as a carbon source
ToxicityLow toxicity in mammalian cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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